(S)-1-((4-Methylmorpholin-2-yl))methanamine
Description
(S)-1-((4-Methylmorpholin-2-yl))methanamine (CAS: 760914-29-2) is a chiral secondary amine with the molecular formula C₆H₁₄N₂O and a purity of 97%. It features a morpholine ring substituted with a methyl group at the 4-position and a methanamine group at the 2-position, with stereochemical specificity at the S-configuration . This compound is primarily used as a building block in pharmaceutical synthesis, offering a balance of hydrophilicity (due to the morpholine oxygen) and lipophilicity (from the methyl group), which may enhance membrane permeability in drug candidates.
Properties
IUPAC Name |
[(2S)-4-methylmorpholin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-8-2-3-9-6(4-7)5-8/h6H,2-5,7H2,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBFKNVNVLNAJQ-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCO[C@H](C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((4-Methylmorpholin-2-yl))methanamine typically involves the reaction of morpholine with formaldehyde and a methylating agent under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. The process is monitored and controlled to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, is employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-((4-Methylmorpholin-2-yl))methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, (S)-1-((4-Methylmorpholin-2-yl))methanamine is utilized as a building block for more complex molecules. Its ability to form stable intermediates makes it valuable in the development of new compounds.
Biology
The compound is under investigation for its biological activity. Studies have shown that it interacts with specific biomolecules, potentially modulating their activity. This interaction can trigger biochemical pathways relevant in various physiological contexts.
Medicine
Research is ongoing to explore the therapeutic applications of this compound. Notable areas include:
-
Cardiovascular Research : It has been shown to inhibit vascular KATP channels, indicating potential use in treating conditions like patent ductus arteriosus.
Study Focus Findings Cardiovascular Effects Inhibition of vascular KATP channels; selective for Kir6.1/SUR2B channels. -
Neuroprotective Applications : In vitro studies suggest that the compound protects neuronal cells from oxidative damage, attributed to its modulation of intracellular signaling pathways.
Study Focus Findings Neuroprotection Protects neuronal cells from oxidative stress; modulates survival pathways.
Case Studies
Recent case studies have provided insights into the therapeutic potential of this compound:
- Cardiovascular Research : A study demonstrated that this compound effectively inhibits vascular KATP channels, suggesting its utility in treating cardiovascular conditions.
- Neuroprotective Applications : In vitro assessments revealed that this compound could shield neuronal cells from oxidative stress, indicating potential therapeutic implications for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of (S)-1-((4-Methylmorpholin-2-yl))methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Ring System Variations : Imidazole () and oxadiazole () rings alter electronic properties and hydrogen-bonding capacity compared to morpholine.
2.2 Stereochemical and Enantioselective Considerations
The S-configuration of this compound is critical for enantioselective interactions. For example:
- Enantioselective Transport : Studies on crown ethers demonstrated that chiral amines like (R)- and (S)-1-(naphthalen-1-yl)ethan-1-amine exhibit differential transport efficiencies due to stereochemistry . Similarly, the S-enantiomer of the target compound may show distinct binding in chiral environments (e.g., enzyme active sites).
- Synthetic Utility : Chiral morpholine derivatives are valuable in asymmetric synthesis, where stereochemistry dictates reaction outcomes .
Biological Activity
(S)-1-((4-Methylmorpholin-2-yl))methanamine is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the synthesis, biological evaluations, and research findings associated with this compound, highlighting its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
This compound is characterized by a morpholine ring substituted at the 4-position with a methyl group. The synthesis typically involves the reaction of morpholine with formaldehyde and a methylating agent under specific conditions to yield high purity and yield. The reaction conditions are optimized for industrial applications, utilizing continuous production methods and advanced purification techniques such as distillation and crystallization.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to significant biochemical effects. Research indicates that it can influence pathways related to cardiovascular health, neuroprotection, and inflammation .
Pharmacological Studies
Several studies have explored the pharmacological properties of this compound:
- Antimicrobial Activity : Preliminary evaluations suggest that the compound exhibits antimicrobial properties, making it a candidate for further research in infectious disease treatment .
- Neuroprotective Effects : The compound has shown potential in neuroprotection, possibly through mechanisms that involve reducing oxidative stress and inflammation in neural tissues .
- Cardiovascular Effects : Investigations into its effects on vascular smooth muscle have indicated that it may act as an inhibitor of certain potassium channels, which are crucial in regulating vascular tone and blood pressure .
Comparative Analysis with Similar Compounds
A comparison of this compound with related compounds reveals distinct differences in biological activity:
| Compound Name | Structure | Biological Activity | Notable Effects |
|---|---|---|---|
| (R)-1-((4-Methylmorpholin-2-yl))methanamine | Similar to (S) but with different stereochemistry | Varies significantly in receptor binding affinity | Potentially lower efficacy in neuroprotection |
| (S)-1-((4-Ethylmorpholin-2-yl))methanamine | Ethyl substitution instead of methyl | Different reactivity patterns observed | May exhibit altered pharmacokinetics |
The unique stereochemistry of this compound contributes to its distinct biological properties compared to its enantiomer and other morpholine derivatives .
Case Studies
Recent case studies have highlighted the therapeutic potential of this compound:
- Cardiovascular Research : A study demonstrated that this compound could effectively inhibit vascular KATP channels, suggesting its use in treating conditions like patent ductus arteriosus. The selectivity for Kir6.1/SUR2B channels over other KATP channels was particularly noteworthy, indicating a promising avenue for cardiovascular therapeutics .
- Neuroprotective Applications : In vitro studies revealed that this compound could protect neuronal cells from oxidative damage induced by various stressors. This effect was attributed to its ability to modulate intracellular signaling pathways involved in cell survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
